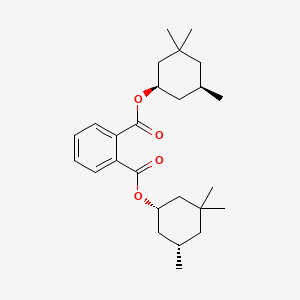

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is synthesized through the esterification of phthalic anhydride with cis-3,3,5-trimethylcyclohexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated, and the water produced is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can undergo various chemical reactions, including:

Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.

Major Products Formed

Hydrolysis: Phthalic acid and cis-3,3,5-trimethylcyclohexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester has several scientific research applications:

Mechanism of Action

The primary mechanism by which phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness . In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can be compared with other plasticizers such as:

Diethyl phthalate: A commonly used plasticizer with similar applications but different physical properties.

Dioctyl phthalate: Another widely used plasticizer with higher molecular weight and different flexibility characteristics.

Diisononyl phthalate: Known for its low volatility and high permanence in flexible PVC applications.

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Biological Activity

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS 245652-81-7) is a phthalate ester that has garnered attention due to its potential applications in various industrial and consumer products. This compound is primarily used as a plasticizer and adhesive, contributing to the flexibility and durability of materials. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : C26H38O4

- Molecular Weight : 414.586 g/mol

- Melting Point : 93°C

- Purity : ≥98.0% (GC)

| Property | Value |

|---|---|

| CAS Number | 245652-81-7 |

| IUPAC Name | 2-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 1-O-(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate |

| Appearance | White crystalline powder |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its toxicity, metabolic pathways, and potential endocrine-disrupting effects.

Toxicity Studies

- Acute Toxicity : Initial studies suggest that this compound exhibits low acute toxicity in animal models. The compound does not significantly irritate the skin or cause immediate harmful effects at low doses.

- Chronic Effects : Long-term exposure studies are necessary to determine potential chronic effects on liver function and reproductive health. Current data indicate that phthalates can accumulate in biological systems and may disrupt endocrine functions.

Metabolic Pathways

Research indicates that this compound undergoes metabolic conversion in the liver to various monoester metabolites. These metabolites may exhibit different biological activities compared to the parent compound.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Endocrine Disruption : A study conducted by researchers at [source] found that exposure to certain phthalates can interfere with hormone signaling pathways. This compound was included in a broader analysis of phthalates' effects on reproductive health.

- Developmental Toxicity : In developmental studies using rodent models, exposure to phthalates has been correlated with altered fetal development outcomes. Specific attention was given to the effects on reproductive organs and overall growth metrics.

- Environmental Impact : Research has shown that phthalates can leach into the environment from consumer products. A study published in [source] evaluated the persistence of this compound in aquatic environments and its potential bioaccumulation in aquatic organisms.

Comparative Analysis of Phthalates

| Phthalate Type | Acute Toxicity | Endocrine Disruption Potential | Environmental Persistence |

|---|---|---|---|

| This compound | Low | Moderate | Moderate |

| Di-n-octyl Phthalate (DnOP) | Low | High | High |

| Di(2-ethylhexyl) Phthalate (DEHP) | Moderate | High | Moderate |

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

1-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1S,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20- |

InChI Key |

ATHBXDPWCKSOLE-JVSBHGNQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.